4-Bromo-2,6-difluoroiodobenzene

Catalog No.
S674070
CAS No.
160976-02-3
M.F
C6H2BrF2I
M. Wt
318.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-difluoroiodobenzene

CAS Number

160976-02-3

Product Name

4-Bromo-2,6-difluoroiodobenzene

IUPAC Name

5-bromo-1,3-difluoro-2-iodobenzene

Molecular Formula

C6H2BrF2I

Molecular Weight

318.88 g/mol

InChI

InChI=1S/C6H2BrF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H

InChI Key

NLWAKVGODLJALJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)I)F)Br

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)Br

While resources like PubChem [] and ChemicalBook [] provide general information on the compound, including its structure, properties, and safety data, they lack specific details about its use in research. Additionally, searching for relevant scientific articles using databases like Google Scholar or ScienceDirect yielded no significant results.

Potential Applications:

Given the presence of various functional groups like bromine, fluorine, and iodine, 4-bromo-2,6-difluoroiodobenzene could potentially be explored in various research areas:

  • Material Science: The combination of halogens (bromine, fluorine, and iodine) could potentially influence the material's properties, making it a candidate for studies in areas like optoelectronics or liquid crystals.
  • Medicinal Chemistry: The molecule's structure might hold potential for further modification and development into novel drug candidates. However, further research is needed to explore this possibility.
  • Organic Synthesis: The presence of reactive halogen groups could make 4-bromo-2,6-difluoroiodobenzene a valuable intermediate in organic synthesis, allowing for the introduction of these functional groups into other molecules.

4-Bromo-2,6-difluoroiodobenzene is a halogenated aromatic compound with the chemical formula C₆H₂BrF₂I. It features a bromine atom at the para position and two fluorine atoms at the ortho positions relative to an iodine substituent. This unique arrangement of halogen atoms contributes to its distinct chemical properties and reactivity. The compound is classified as a member of the iodobenzene family and is notable for its potential applications in organic synthesis and materials science.

, including:

  • Nucleophilic Aromatic Substitution: The fluorine and iodine substituents can facilitate nucleophilic attacks, making this compound suitable for further functionalization.
  • Cross-Coupling Reactions: The bromine atom enables palladium-catalyzed coupling reactions, which are essential in synthesizing complex organic molecules.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine and iodine atoms can enhance the electrophilicity of the aromatic ring, allowing for substitution reactions.

Several synthetic routes exist for producing 4-bromo-2,6-difluoroiodobenzene:

  • From 1-Bromo-3,5-difluorobenzene: This method involves reacting 1-bromo-3,5-difluorobenzene with iodine sources under controlled conditions to yield the desired product .
  • Halogen Exchange Reactions: Utilizing halogen exchange techniques can also produce this compound by substituting existing halogens on a precursor molecule with iodine and bromine.

4-Bromo-2,6-difluoroiodobenzene serves various applications in chemical synthesis and materials science:

  • Building Block in Organic Synthesis: Its reactivity makes it a valuable intermediate for synthesizing more complex molecules.
  • Materials Science: It is used in the development of organic semiconductors, particularly in applications related to organic light-emitting diodes (OLEDs) and solar cells.
  • Research Tool: This compound is often employed in studies involving photo

Interaction studies involving 4-bromo-2,6-difluoroiodobenzene focus primarily on its reactivity with nucleophiles and electrophiles. Research indicates that the presence of multiple halogens enhances its reactivity profile compared to non-halogenated analogs. This property is particularly useful in developing new synthetic methodologies and understanding reaction mechanisms.

4-Bromo-2,6-difluoroiodobenzene shares structural similarities with several other halogenated compounds. Here’s a comparison highlighting its uniqueness:

Compound NameChemical FormulaNotable Features
4-Bromo-2,6-difluoroanilineC₆H₄BrF₂NContains an amine group; used in azo dye synthesis
1-Bromo-3,5-difluorobenzeneC₆H₄BrF₂A simpler structure; less reactive than 4-bromo-2,6-difluoroiodobenzene
4-Iodo-2,6-difluorobenzeneC₆H₄F₂ILacks bromine; exhibits different reactivity patterns
4-Fluoro-2,6-dibromobenzeneC₆H₄Br₂FContains two bromines; different electronic properties

The unique combination of bromine and iodine in 4-bromo-2,6-difluoroiodobenzene enhances its reactivity compared to these similar compounds, making it particularly valuable in synthetic applications. Its ability to participate in diverse

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2,6-difluoroiodobenzene

Dates

Modify: 2023-08-15

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